molecular formula C18H21FN2O4S2 B2963805 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 946227-80-1

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No. B2963805
CAS RN: 946227-80-1
M. Wt: 412.49
InChI Key: UAPNPDFHKVKZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H21FN2O4S2 and its molecular weight is 412.49. The purity is usually 95%.
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Scientific Research Applications

Acceleration of Enzymatic Reactions

Compounds related to methanesulfonyl derivatives have been studied for their ability to accelerate the rate of enzymatic reactions. For example, methanesulfonyl fluoride has been shown to react with acetylcholinesterase, producing a methanesulfonyl enzyme derivative. This suggests that derivatives of methanesulfonyl could be investigated for modulating enzyme activities, which is crucial for understanding enzyme mechanisms and potential therapeutic interventions (Kitz & Wilson, 1963).

PNMT Inhibition and Molecular Binding

3-Fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines have been identified as potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), suggesting that N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide might share similar properties. These compounds are of interest due to their potential applications in neurological research, given PNMT's role in catecholamine biosynthesis (Grunewald et al., 2006).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of related sulfonamide compounds have been explored, showing the potential for creating a variety of chemically diverse derivatives. For instance, research on the formation and reaction of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolines highlights the chemical versatility of these compounds, which could be applied to the synthesis of novel pharmacological agents (Hoshino et al., 2001).

Catalytic Asymmetric Addition

Research into catalytic asymmetric addition to cyclic N-acyliminium has opened up avenues for accessing sulfone-bearing contiguous quaternary stereocenters. This process shows the importance of such compounds in synthesizing molecules with complex stereochemistry, which could be crucial for the development of new drugs with specific chiral centers (Bhosale et al., 2022).

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S2/c1-2-27(24,25)21-11-5-7-14-9-10-16(12-18(14)21)20-26(22,23)13-15-6-3-4-8-17(15)19/h3-4,6,8-10,12,20H,2,5,7,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPNPDFHKVKZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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